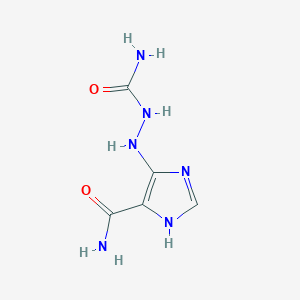
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester is a chemical compound with the molecular formula C_9H_16N_2O_2. This compound is part of the hydrazinecarboxylic acid ester family, which is known for its diverse applications in organic synthesis and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester can be synthesized through the esterification of hydrazinecarboxylic acid with cycloheptylidene and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.
化学反応の分析
Types of Reactions
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original ester compound.
科学的研究の応用
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of hydrazinecarboxylic acid, cycloheptylidene-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hydrazinecarboxylic acid and cycloheptylidene, which can then interact with enzymes and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler ester with similar reactivity but different physical properties.
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester: Another ester with a different cycloalkyl group, leading to variations in reactivity and applications.
Uniqueness
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester is unique due to its specific cycloheptylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
特性
CAS番号 |
88693-07-6 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
methyl N-(cycloheptylideneamino)carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)11-10-8-6-4-2-3-5-7-8/h2-7H2,1H3,(H,11,12) |
InChIキー |
IWLSVDITFYYJCS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NN=C1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


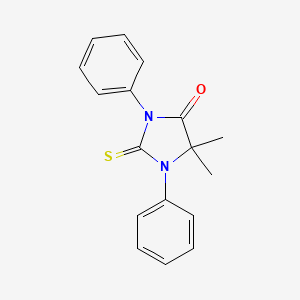
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)

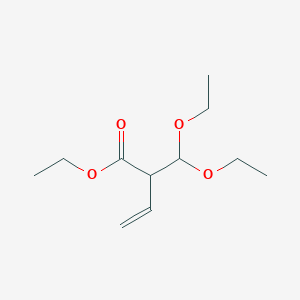
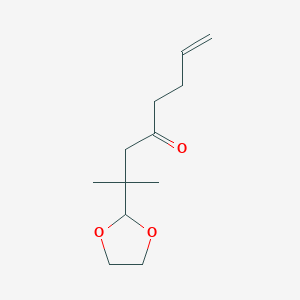
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
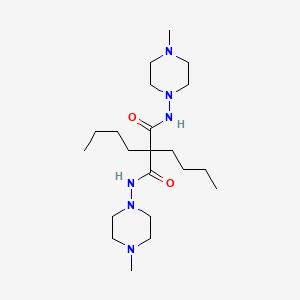
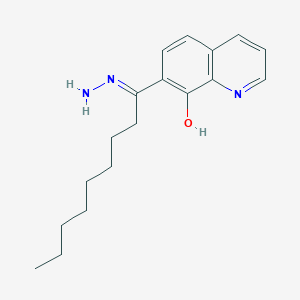

![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
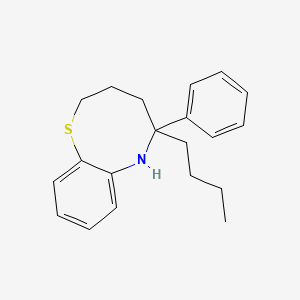
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)

